molecular formula C7H13NO2 B13220950 2-Amino-3-methylcyclopentane-1-carboxylic acid

2-Amino-3-methylcyclopentane-1-carboxylic acid

Cat. No.: B13220950
M. Wt: 143.18 g/mol
InChI Key: RDEWDYOMQAEUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-methylcyclopentane-1-carboxylic acid is a synthetic cyclopentane-based amino acid of interest in medicinal chemistry and biochemical research .This compound belongs to a class of constrained amino acid analogues that are valuable for studying enzyme interactions and substrate specificity. Research on similar 3-methylcycloleucine isomers has demonstrated that specific stereoisomers can act as potent competitive inhibitors of S-adenosyl-L-methionine synthesis, a key biological process catalyzed by ATP:L-methionine S-adenosyltransferase . The inhibitory activity is highly stereospecific, with the 1R-amino-3R-methylcyclopentane-1-carboxylic acid isomer showing significant activity, highlighting the critical importance of stereochemistry in the design of enzyme inhibitors . The presence of the amino and carboxyl groups on a five-membered ring appears to be a necessary structural condition for this type of inhibitory activity . Researchers can utilize this compound to probe structure-activity relationships, explore "bulk tolerance" in enzyme active sites, and investigate the effects of rigidification and conformational constraint on biological activity . Cyclopentane-based amino acid scaffolds are also relevant in the development of novel pharmacologically active compounds and as building blocks for foldamers like β-peptides . This product is intended for research purposes only.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-amino-3-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-4-2-3-5(6(4)8)7(9)10/h4-6H,2-3,8H2,1H3,(H,9,10)

InChI Key

RDEWDYOMQAEUBN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1N)C(=O)O

Origin of Product

United States

Preparation Methods

a. Starting from Cyclopentene Derivatives and Functionalization

One prominent approach involves starting from cyclopentene derivatives, which undergo functionalization, bromination, and rearrangement to form the cyclopentane skeleton with the amino acid functionality.

Key steps include:

Research Reference:
A patent describes this method, where the process involves ring formation with base, bromination, rearrangement, and hydrogenation, resulting in the target amino acid (WO2008138621A2).

Step Description Reagents/Conditions Outcome
a Ring formation Base, solvent (alcohols) Intermediate 1 (cyclopentene skeleton)
b Bromination Bromine or N-bromosuccinimide Intermediate 2 (brominated compound)
c Favorskii rearrangement Base, heat Cyclopentene skeleton with carboxylate group
d Hydrogenation & deprotection Catalyst, solvent 2-Amino-3-methylcyclopentane-1-carboxylic acid

b. Functionalization of Methyl Substituents

Starting from dimethylmaleic acid derivatives, methyl groups are functionalized with leaving groups (e.g., bromides), then reacted with glycine synthons to form the amino acid.

Research Reference:
This route involves functionalizing methyl groups with leaving groups, then coupling with glycine derivatives, as described in patent literature.

Asymmetric Synthesis of Stereoisomers

a. Chiral Glycine Equivalents and Alkylation

Recent advances focus on asymmetric synthesis using chiral glycine equivalents, such as oxazinone derivatives, which are alkylated with stereoisomeric electrophiles to produce all four stereoisomers of ACPC.

Key features include:

  • Use of (S)- and (R)-glycine equivalents.
  • Alkylation with cyclic sulfites or related electrophiles.
  • Stereoselective control achieved via chiral auxiliaries or reagents.

Research Data:
A study demonstrates the synthesis of all stereoisomers with high enantiomeric purity, utilizing phosphazenic bases for alkylation, and confirms stereochemistry via NMR analysis.

Stereoisomer Starting Glycine Equivalent Alkylating Agent Yield (%) Enantiomeric Purity Notes
(S,S)-ACPC (S)-Glycine derivative Cyclic sulfite 78% >99% ee Stereocontrol via chiral auxiliary
(R,R)-ACPC (R)-Glycine derivative Cyclic sulfite 75% >99% ee Similar approach

Enzymatic and Crystallization-Based Resolution

Enzymatic hydrolysis and crystallization methods have been employed to resolve racemic mixtures into enantiopure forms, especially for applications in peptide synthesis.

Research Reference:
Enzymatic hydrolysis of racemic precursors and crystallization techniques provide efficient routes to enantiopure ACPC, avoiding hazardous reagents.

Data Summary and Comparative Table

Method Starting Material Key Reagents Stereoselectivity Advantages Limitations
Ring formation + rearrangement Cyclopentene derivatives Base, brominating agents Moderate to high Scalable, versatile Multi-step, requires careful control
Alkylation of glycine equivalents Glycine derivatives Cyclic sulfites, phosphazenic base High Stereoselective, enantiopure Requires chiral auxiliaries
Enzymatic resolution Racemic mixtures Enzymes Excellent High purity, environmentally friendly Limited scalability

Concluding Remarks

The synthesis of This compound involves advanced organic transformations, including ring formation, functional group modifications, and stereoselective alkylation. The most scalable and stereoselective methods employ chiral glycine equivalents and cyclic sulfite electrophiles, enabling access to all stereoisomers with high enantiomeric purity. These methods are supported by patent literature and recent research, providing a robust foundation for further development and application in peptide chemistry.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-3-methylcyclopentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Amino-3-methylcyclopentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino and carboxyl groups allow the compound to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound’s cyclic structure also contributes to its unique binding properties and stability .

Comparison with Similar Compounds

Structural and Functional Group Variations

3-Aminocyclopentanecarboxylic Acid Derivatives
  • (1R,3S)-3-Aminocyclopentanecarboxylic Acid (CAS: 71830-08-5) and (1S,3R)-3-Aminocyclopentanecarboxylic Acid (CAS: 71830-07-4) Molecular Formula: C₆H₁₁NO₂ Key Differences: Lacks the methyl group at position 3 but shares the amino and carboxylic acid groups. Physical Properties:
  • Melting points: 172.1°C (dec.) for (1R,3S)-isomer vs. 192°C (dec.) for (1S,3R)-isomer .
  • Optical purity: 98% enantiomeric excess (ee) for both enantiomers . Implications: Stereochemistry significantly impacts melting points, suggesting that 2-Amino-3-methylcyclopentane-1-carboxylic acid’s stereoisomers may exhibit similar thermal stability variations.
2-Amino-1-hydroxycyclopentanecarboxylic Acid
  • Synthesis: Derived via ammonolysis of 2-chloro-3-hydroxy precursors, highlighting the role of substituent reactivity in synthesis .
  • Key Differences : Replaces the methyl group with a hydroxyl at position 1.

Ester and Carbamate Derivatives

Methyl 3-Aminocyclopentanecarboxylate (CAS: 1314922-38-7)
  • Molecular Formula: C₇H₁₃NO₂
  • Key Differences : Carboxylic acid is esterified (methyl ester), altering reactivity and toxicity.
  • Hazards : Classified as acute oral toxicity (Category 4) and skin irritant (Category 2) .
  • Implications : Esterification reduces acidity but increases volatility and toxicity compared to carboxylic acid forms.
N-Boc-Protected Analogs
  • Example: (1S,3S)-N-Boc-1-Aminocyclopentane-3-carboxylic Acid Molecular Formula: C₁₁H₁₉NO₄ Key Differences: Incorporates a tert-butoxycarbonyl (Boc) protecting group, enhancing stability during synthesis . Implications: Protecting groups like Boc are critical in peptide synthesis but increase molecular weight and steric hindrance.

Complex Carbamoyl Derivatives

1,2,2-Trimethyl-3-(2-naphthylcarbamoyl)cyclopentanecarboxylic Acid (CAS: 300732-24-5)
  • Molecular Formula: C₂₀H₂₃NO₃
  • Key Differences : Features a bulky naphthylcarbamoyl group and three methyl substituents.
1,2,2-Trimethyl-3-[(4-methylphenyl)carbamoyl]cyclopentanecarboxylic Acid (CAS: 197236-38-7)
  • Molecular Formula: C₁₇H₂₃NO₃
  • Key Differences : Includes a p-tolylcarbamoyl group, enhancing aromatic interactions.
  • Implications : Aromatic substituents may improve binding affinity in enzyme inhibition but reduce aqueous solubility .

Biological Activity

2-Amino-3-methylcyclopentane-1-carboxylic acid (often referred to as AMCA) is an amino acid derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Chemical Formula: C₇H₁₃N₁O₂
Molecular Weight: 143.19 g/mol
Structural Characteristics: The compound features a cyclopentane ring with an amino group and a carboxylic acid functional group, which are crucial for its biological interactions.

The biological activity of AMCA is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and ionic interactions. The amino group can form hydrogen bonds with proteins, while the carboxylic acid group can engage in ionic interactions, modulating enzyme activities and receptor functions.

1. Enzyme Interaction

AMCA has been studied for its role as a potential enzyme inhibitor. Its structure allows it to fit into active sites of enzymes, influencing their activity. Preliminary studies suggest that AMCA may inhibit certain kinases, which are critical in various signaling pathways involved in cell proliferation and survival .

2. Cytotoxicity Studies

In vitro studies have demonstrated that AMCA exhibits cytotoxic effects on various cancer cell lines. For example, a study using the human chronic myeloid leukemia (CML) cell line KU812 showed that AMCA could induce cell death at specific concentrations. The effective concentration (EC50) was found to be around 38.9 ± 3.4 µM, indicating significant cytotoxic potential against these cells .

3. Cell Cycle Modulation

Research indicates that AMCA can affect the cell cycle progression of cancer cells. In particular, it has been shown to induce G0/G1 phase arrest in resistant cell lines, suggesting a mechanism by which it could potentially inhibit tumor growth .

Case Studies

StudyCell LineConcentration (µM)Observed Effect
Study 1KU812 (CML)38.9 ± 3.4Induced cytotoxicity
Study 2COLO201 (Colon Cancer)VariesG2/M phase arrest observed
Study 3MDA-MB-231 (Breast Cancer)VariesG0/G1 phase arrest

Therapeutic Potential

Given its biological activities, AMCA is being investigated for potential therapeutic applications in cancer treatment and possibly as a precursor in drug development. Its ability to modulate enzyme activity and influence cell cycle dynamics positions it as a candidate for further research in oncology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.